5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid

描述

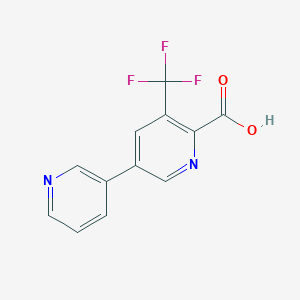

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features a pyridine ring substituted at the 3-position with a trifluoromethyl group and at the 5-position with another pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through cyclization reactions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Coupling Reactions: The final step involves coupling the pyridine ring with the picolinic acid moiety using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

化学反应分析

Types of Reactions

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.

科学研究应用

Medicinal Chemistry

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid serves as a valuable building block in the synthesis of pharmaceutical compounds. Its ability to interact with biological targets makes it a candidate for drug discovery efforts. Notably, derivatives of this compound have shown promising antitumor activity , with IC50 values in the low micromolar range against various cancer cell lines, such as A549 lung cancer cells.

Biological Studies

The compound is utilized in studying enzyme inhibitors and receptor modulators. Its structural similarity to neuroactive agents suggests potential applications in treating neurological disorders, including depression and anxiety. Preliminary studies indicate that it may possess anti-inflammatory properties , which could be beneficial for chronic inflammatory diseases.

Materials Science

Due to its unique electronic properties, this compound is being explored for developing advanced materials such as organic semiconductors. Its ability to form supramolecular assemblies through hydrogen bonding and π-π stacking interactions opens avenues for applications in organic electronics.

Industrial Applications

This compound is also used in synthesizing agrochemicals and specialty chemicals. Its chelating properties allow it to bind metal ions effectively, which is beneficial in treating metal toxicity and developing metal-organic frameworks .

Antitumor Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds derived from this structure showed effective inhibition of cell proliferation at concentrations lower than those required for similar compounds lacking the trifluoromethyl group.

Insecticidal Properties

Research involving trifluoromethyl pyridine derivatives revealed their efficacy against pest populations like Mythimna separata and Plutella xylostella. Some derivatives achieved up to 100% insecticidal activity at concentrations as low as 500 mg/L, showcasing their potential in agricultural applications.

作用机制

The mechanism of action of 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity through various pathways, including inhibition or activation.

相似化合物的比较

Similar Compounds

5-(Pyridin-3-yl)picolinic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

3-(Trifluoromethyl)picolinic acid: Lacks the additional pyridine ring, affecting its reactivity and applications.

2-(Pyridin-3-yl)-3-(trifluoromethyl)pyridine: Similar structure but different positioning of the functional groups.

Uniqueness

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid is unique due to the presence of both the trifluoromethyl group and the additional pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.

生物活性

Introduction

5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of a pyridine ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its unique structural features, which enhance its biological activity and lipophilicity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes a pyridine ring that contributes to its biological interactions, while the trifluoromethyl group significantly modifies its physicochemical properties, including increased lipophilicity.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)picolinic acid | Structure | Contains chlorine substituent; enhances biological activity. |

| 5-Fluoro-picolinic acid | Structure | Lacks trifluoromethyl group; primarily used in herbicides. |

| 6-Methoxy-picolinic acid | Structure | Methoxy group alters solubility; studied for neuroprotective effects. |

Biological Activity

The biological activity of this compound has been explored in various studies, revealing several potential pharmacological applications:

- Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against A549 lung cancer cells .

- Insecticidal Properties : A series of trifluoromethyl pyridine derivatives, including this compound, have been tested for insecticidal activity. Results demonstrated effective control over pest populations such as Mythimna separata and Plutella xylostella, with some compounds achieving 100% insecticidal activity at concentrations as low as 500 mg/L .

- Neurological Effects : The compound's structural similarity to other neuroactive agents suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions like depression and anxiety.

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of picolinic acid may possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of several pyridine derivatives against A549 cells. The compound exhibited promising results with an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Insecticidal Activity

In a comparative study of trifluoromethyl pyridine derivatives, this compound demonstrated superior insecticidal properties compared to its analogs, highlighting the importance of the trifluoromethyl group in enhancing biological activity .

Mechanism of Action

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the trifluoromethyl group plays a crucial role in modulating receptor interactions and enhancing binding affinity to target proteins involved in cancer progression and pest resistance.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cross-coupling reactions. A two-step approach involves:

Suzuki-Miyaura Coupling : Reacting a halogenated pyridine precursor (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) with a boronic acid derivative (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) under palladium catalysis .

Hydrolysis : Converting the ester intermediate to the carboxylic acid using aqueous base (e.g., NaOH or LiOH).

- Optimization : Use anhydrous solvents (e.g., THF or DMF), inert atmosphere (N₂/Ar), and controlled temperatures (60–100°C). Monitor reaction progress via TLC or LCMS (e.g., LCMS m/z 366 [M+H]+ as in ).

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and trifluoromethyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₈F₃N₂O₂) and isotopic patterns.

- HPLC : Assess purity (>95%) using reverse-phase columns (e.g., retention time 1.26 minutes under SMD-TFA05 conditions as in ).

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during characterization?

- Case Example : Discrepancies in ¹⁹F NMR shifts may arise from solvent effects or impurities.

- Solution : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and compare with literature data (e.g., PubChem entries ).

- Orthogonal Validation : Cross-check with X-ray crystallography (if crystalline) or IR spectroscopy for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological properties?

- Physicochemical Impact :

- Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability (measure via shake-flask or HPLC-based methods) .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as shown in analogues like nilotinib (a tyrosine kinase inhibitor with a -CF₃ group ).

- Pharmacological Relevance : The electron-withdrawing -CF₃ group stabilizes aromatic π-stacking in enzyme active sites (e.g., kinase inhibition ).

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

- Kinase Inhibition Assays :

ATP-Competitive Binding : Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases (e.g., ABL1 or EGFR).

IC₅₀ Determination : Dose-response curves (0.1–100 µM) in cell-free systems .

- Enzyme Selectivity : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Q. How can computational modeling predict its interactions with biological targets?

属性

IUPAC Name |

5-pyridin-3-yl-3-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-8(6-17-10(9)11(18)19)7-2-1-3-16-5-7/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSZEZPOCWYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(N=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。